

Moscatin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moscatin, a phenanthrene derivative also known as Plicatol B, is a natural compound isolated from orchids of the Dendrobium genus, notably Dendrobium nobile. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and key biological activities of **Moscatin**. It is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This guide includes a compilation of known quantitative data, detailed representative experimental protocols for its primary biological effects, and visualizations of its proposed mechanisms of action.

Chemical Structure and Identification

Moscatin is chemically defined as 4-methoxyphenanthrene-2,5-diol. Its structure consists of a phenanthrene core with two hydroxyl groups and one methoxy group substitution.

Table 1: Chemical Identification of Moscatin

Identifier	Value
IUPAC Name	4-methoxyphenanthrene-2,5-diol
Synonyms	Plicatol B
Molecular Formula	C15H12O3[1]
Molecular Weight	240.25 g/mol [1]
CAS Number	108335-06-4[1]
Canonical SMILES	COC1=C2C(=CC(=C1)O)C=CC3=CC=CC(=C3 2)O
InChI Key	LVOCAIKGDCMNNK-UHFFFAOYSA-N

Physicochemical Properties

The experimental determination of all physicochemical properties of **Moscatin** is not extensively documented in publicly available literature. The following table summarizes available experimental and computationally predicted data.

Table 2: Physicochemical Properties of Moscatin

Property	Value	Source
Physical State	Powder	ChemFaces
XLogP3	3.7	PubChem (Computed)
Topological Polar Surface Area	52.9 Ų	PubChem (Computed)
Hydrogen Bond Donor Count	2	PubChem (Computed)
Hydrogen Bond Acceptor Count	3	PubChem (Computed)
Rotatable Bond Count	1	PubChem (Computed)
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	ChemFaces

Note: Specific quantitative values for melting point, boiling point, and aqueous solubility are not readily available in the reviewed literature.

Spectroscopic Data

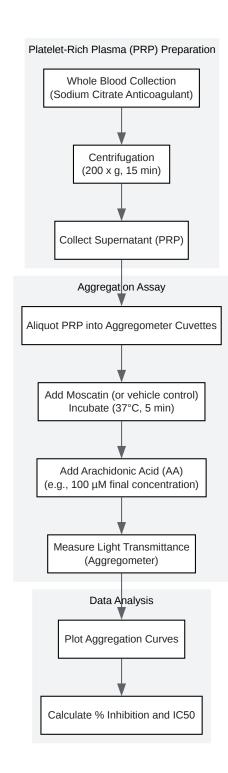
While ¹H and ¹³C NMR spectroscopy have been used for the structural elucidation of **Moscatin**, a complete and detailed spectral data table is not consistently reported across the literature. Researchers should refer to specialized spectroscopic databases or perform their own analyses for definitive characterization.

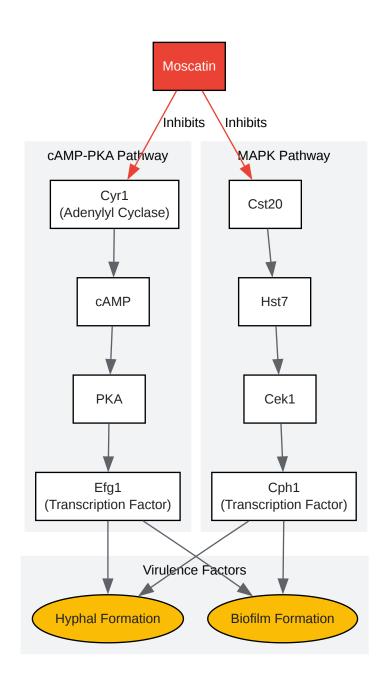
Biological Activities and Mechanism of Action

Moscatin has demonstrated notable biological activities, primarily as an antiplatelet and antifungal agent.

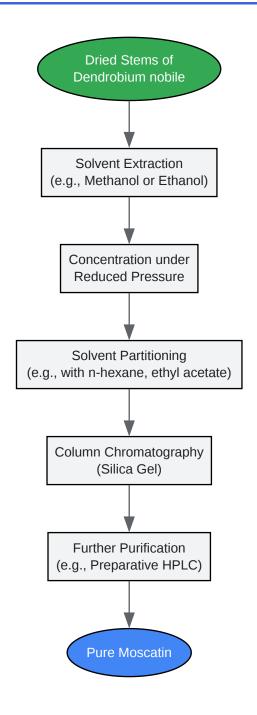
Antiplatelet Activity

Moscatin has been shown to inhibit arachidonic acid-induced platelet aggregation.


Table 3: Antiplatelet Activity of **Moscatin**


Assay	IC ₅₀	Source
Arachidonic Acid-Induced Platelet Aggregation	37.2 μΜ	Chen et al., 1994

The proposed mechanism of action for its antiplatelet effect is the interference with thromboxane A₂ formation, independent of the cyclooxygenase (COX) and lipoxygenase pathways.


The following is a representative protocol for assessing the antiplatelet activity of **Moscatin**, based on established methodologies.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Lupeol | C30H50O | CID 259846 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Moscatin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021711#the-chemical-structure-and-properties-of-moscatin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com